

synthesis of Azithromycin N-Oxide reference standard

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Compound of Interest

Compound Name: Azithromycin N-Oxide

CAS No.: 90503-06-3

Cat. No.: B601233

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Application Note: High-Purity Synthesis of **Azithromycin N-Oxide** Reference Standard

Abstract & Regulatory Context

Azithromycin N-Oxide (USP: **Azithromycin N-Oxide**; EP: Impurity L) is the primary oxidative degradation product of Azithromycin.[1][2] Under ICH Q3A(R2) and Q3B(R2) guidelines, this impurity must be monitored in both Drug Substances (DS) and Drug Products (DP).[1][2]

The N-oxide forms readily upon exposure of the API to air, heat, or oxidative excipients (e.g., povidone containing peroxides).[1][2] Consequently, a high-purity Certified Reference Material (CRM) is essential for validating stability-indicating HPLC methods.[1][2] This guide details a robust, self-validating protocol for synthesizing >98% purity **Azithromycin N-Oxide** for use as a quantitative standard.

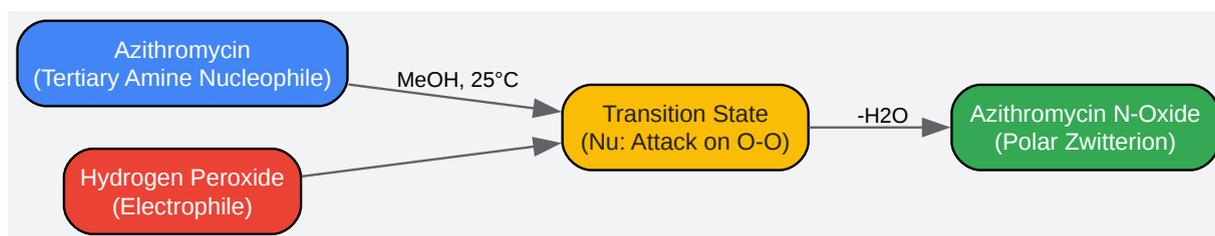
Chemical Basis & Mechanism[1][2][3]

The Reaction: The synthesis utilizes a nucleophilic substitution where the tertiary amine of the desosamine sugar moiety attacks the electrophilic oxygen of hydrogen peroxide.

- **Selectivity:** Azithromycin contains two basic amines: the N-methylated amine on the desosamine sugar (3'-position) and the secondary amine on the macrocyclic ring (9a-position).[1][2] The 3'-tertiary amine is significantly more nucleophilic and sterically accessible, allowing for selective oxidation under controlled conditions.[1]

- Stereochemistry: The oxidation yields a new chiral center at the nitrogen. However, in solution, the N-oxide oxygen can equilibrate, though the trans-configuration relative to the sugar ring is generally favored sterically.[1]

Mechanism Diagram



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Figure 1: Mechanistic pathway of selective N-oxidation at the desosamine sugar.[1][2]

Experimental Protocol

Safety Warning: Reaction involves peroxides.[1][2] Ensure all glassware is free of metal salts.[1] Do not concentrate reaction mixtures containing excess peroxide to dryness; explosion risk.[2]

Materials

- Substrate: Azithromycin Dihydrate (API Grade, >99%).
- Oxidant: Hydrogen Peroxide (30% w/w in water, ACS Reagent).[1][2]
- Solvent: Methanol (HPLC Grade).[1][2]
- Quench: Sodium Thiosulfate or Sodium Sulfite.[1][2]
- Purification: Silica Gel (230-400 mesh) or Prep-HPLC (C18).[1][2]

Step-by-Step Synthesis

Step 1: Reaction Setup

- Dissolve 10.0 g (13.3 mmol) of Azithromycin Dihydrate in 100 mL of Methanol in a 250 mL round-bottom flask.
- Critical Control: Cool the solution to 0-5°C using an ice bath.[1][2] Exotherms can lead to cladinose sugar cleavage (Impurity F).[1][2]
- Add 15.0 mL of 30% Hydrogen Peroxide dropwise over 10 minutes.
- Remove the ice bath and allow the mixture to stir at 25°C (Room Temp) for 6–12 hours.
 - Monitor: Check by TLC (CHCl₃:MeOH:NH₄OH, 90:10:1) or HPLC every 2 hours. The N-Oxide is significantly more polar (lower R_f).[1][2]

Step 2: Quenching (Mandatory for Stability)[1][2]

- Once starting material is <1% by HPLC, cool the reaction back to 5°C.
- Add Sodium Sulfite (saturated aq. solution) slowly until a starch-iodide paper test is negative (no blue color).[1][2]
 - Why? Residual peroxide will cause rapid degradation of the N-oxide during the drying process.

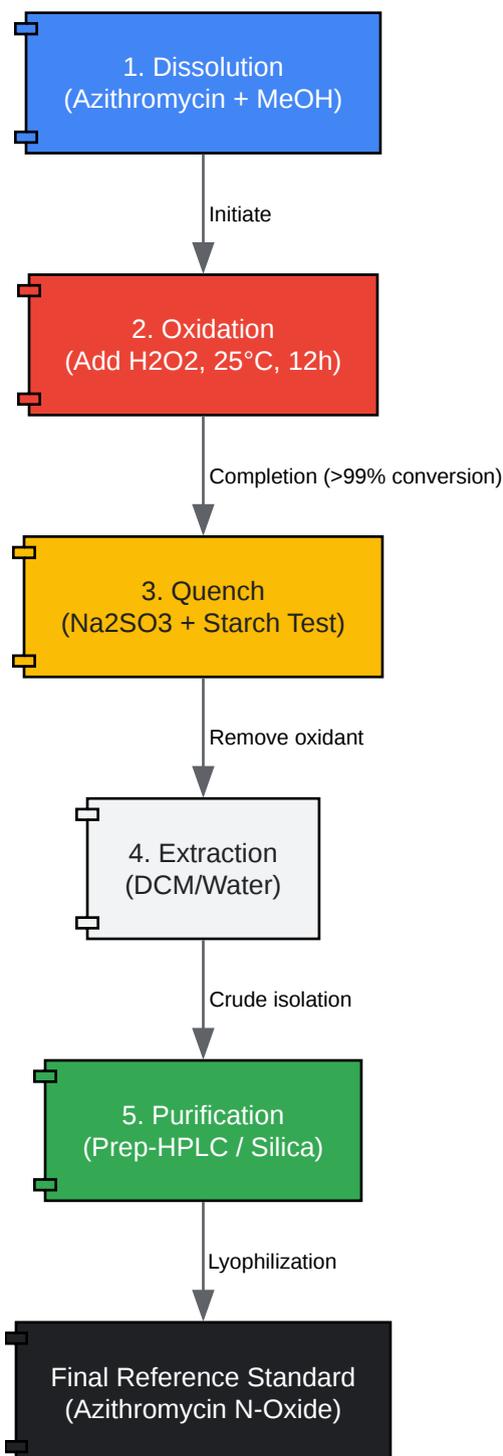
Step 3: Workup

- Dilute the methanolic mixture with 200 mL Water.
- Extract with Dichloromethane (DCM) (3 x 100 mL).
 - Note: The N-oxide is amphiphilic but extracts well into DCM from aqueous methanol.[1][2]
- Wash combined organic layers with Brine (100 mL).
- Dry over anhydrous Sodium Sulfate, filter, and evaporate solvent under reduced pressure at <40°C.
 - Caution: High heat causes Cope elimination or deoxygenation.[1][2]

Step 4: Purification (Choose A or B)

- Method A: Flash Chromatography (For gram scale)[1][2]
 - Stationary Phase: Silica Gel 60.[1][2]
 - Eluent: Gradient of CHCl₃ : MeOH : NH₄OH (from 100:0:0 to 90:10:1).[1][2]
 - Collection: The N-Oxide elutes after unreacted Azithromycin.[1][2]
- Method B: Preparative HPLC (For Reference Standard Grade)
 - Column: C18 (e.g., XBridge Prep C18), 5 μm.[1][2]
 - Mobile Phase: 10 mM Ammonium Acetate (pH 10) : Acetonitrile.[1][2]
 - Gradient: 20% to 60% ACN.[1][2]
 - Advantage:[1][3][4][5] Removes minor over-oxidation products formed at the 9a-amine.[1][2]

Workflow Diagram



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Figure 2: Operational workflow for the synthesis and isolation of the reference standard.

Characterization & Validation

To qualify the material as a Reference Standard, it must meet the following criteria.

Data Summary Table

Parameter	Acceptance Criteria	Expected Result for N-Oxide
Appearance	White to off-white powder	White crystalline powder
Mass Spectrometry (ESI+)	$[M+H]^+ = 765.5 \pm 1$ Da	m/z 765.5 (+16 amu vs API)
HPLC Purity (Area %)	> 95.0% (Secondary Std)	> 98.0% (Primary Std)
¹ H-NMR (500 MHz)	Distinct shift of N(CH ₃) ₂	~3.1-3.2 ppm (Downfield shift from ~2.3 ppm)
Retention Time (RRT)	Relative to Azithromycin	~0.29 (USP Method) or ~0.4-0.6 (RP-C18)

Analytical Interpretation

- HPLC Behavior:
 - On standard C18 columns at high pH (pH > 9), **Azithromycin N-Oxide** elutes earlier than Azithromycin due to the increased polarity of the N-O bond.[\[1\]](#)[\[2\]](#)
 - USP Method Reference: In the USP monograph for Azithromycin, the N-oxide is "Impurity L".[\[4\]](#)[\[6\]](#) Using the USP method (L67 column / high pH phosphate buffer), the Relative Retention Time (RRT) is approximately 0.29, confirming its high polarity [\[1\]](#).[\[1\]](#)[\[2\]](#)
- Mass Spectrometry:
 - Azithromycin MW: 748.98 g/mol [\[1\]](#)[\[2\]](#)
 - N-Oxide MW: 764.98 g/mol [\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)
 - Look for the parent ion at m/z 765 and a characteristic fragment loss of 16 amu (oxygen) or 175 amu (desosamine-N-oxide cleavage).[\[1\]](#)[\[2\]](#)
- NMR Spectroscopy:

- The diagnostic signal is the dimethylamine group on the desosamine sugar.
- Parent API: Singlet at ~2.30 ppm.[1][2]
- N-Oxide: The inductive effect of the oxygen deshields the methyl protons, shifting the singlet downfield to ~3.10 – 3.20 ppm [2].

Storage and Stability

- Hygroscopicity: The N-oxide is more hygroscopic than the parent API.
- Thermal Instability: N-oxides can undergo Cope elimination at elevated temperatures (>60°C), reverting to the hydroxylamine or forming an alkene.[1][2]
- Storage Protocol:
 - Store at -20°C.
 - Protect from light.[1][2]
 - Container: Amber glass vial with desiccated cap.
 - Retest Period: 12 months.[1][2]

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